2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide
説明
特性
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O4S/c1-11-3-5-13(23)8-14(11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQJZTXERBMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the oxadiazole moiety via condensation reactions.
- Functionalization of the benzodioxole ring.
- Coupling reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
- Oxidation of the sulfanyl group may yield sulfoxides or sulfones.
- Reduction of nitro groups may yield corresponding amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:
- Bind to specific enzymes or receptors.
- Modulate signaling pathways.
- Inhibit or activate specific biochemical processes.
類似化合物との比較
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings and Trends
A. Impact of Substituents on Activity
- Benzodioxol vs. Methoxyphenyl : The benzodioxol group in the target compound and CBK289001 may enhance binding to enzymes with aromatic binding pockets compared to methoxyphenyl analogs (–3). However, methoxy groups improve solubility .
- Fluorine vs. Chlorine : The 5-fluoro group in the target compound’s acetamide side chain likely offers better metabolic stability than chlorine-containing analogs (–3, 13) .
- Methylsulfanyl Group : Unique to the target compound, this group increases lipophilicity, which may improve tissue penetration but could reduce aqueous solubility.
C. Pharmacokinetic Considerations
- Metabolic Stability : Fluorine in the target compound’s acetamide may reduce oxidative metabolism compared to chlorine or methoxy groups in analogs .
- CYP Interactions : BI 665915’s low CYP3A4 risk suggests that similar oxadiazole-containing compounds (e.g., the target molecule) may avoid drug-drug interactions .
Critical gaps for future research :
生物活性
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacologically relevant moieties, including an oxadiazole ring and a pyrazole ring, which contribute to its biological activity.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C22H17F3N6O4S |
| IUPAC Name | 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide |
| SMILES | CSc1nn(CC(Nc2c(C(F)(F)F)cccc2)=O)c(N)c1-c1nc(-c(cc2)cc3c2OCO3)no1 |
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including this compound, exhibit antimicrobial activity . A study demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. , with some compounds showing effectiveness comparable to established antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with gene transcription related to biofilm formation and bacterial growth inhibition.
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives of similar structures can exhibit cytotoxic effects on normal cell lines (e.g., L929), the compound showed minimal toxicity at certain concentrations . For instance, one study noted that specific derivatives did not significantly affect cell viability and sometimes even enhanced it at lower concentrations.
The biological activity of the compound may be attributed to its structural features:
- Oxadiazole Ring : Known for its role in antimicrobial activity.
- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.
These features suggest that the compound could potentially inhibit key enzymes or pathways involved in bacterial proliferation and virulence.
Case Study 1: Antimicrobial Screening
A recent study screened a series of oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) ranging from 3.91 µg/mL to 500 µg/mL against various strains, showcasing significant antimicrobial potential .
Case Study 2: Cytotoxicity Evaluation
In evaluating the cytotoxic effects on human cell lines (A549 and HepG2), the compound demonstrated an increase in cell viability at specific concentrations. This suggests a favorable safety profile for therapeutic applications .
Q & A
Q. What synthetic strategies are commonly employed to prepare this polyheterocyclic acetamide derivative?
The synthesis typically involves multi-step routes, starting with the construction of the 1,5-diarylpyrazole core. Key steps include:
- Condensation reactions to form the 1,2,4-oxadiazole ring using nitrile intermediates and hydroxylamine .
- Cyclization of substituted benzohydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form oxadiazole moieties .
- Thioether formation via nucleophilic substitution to introduce the methylsulfanyl group at the pyrazole C3 position .
- Final acetylation with chloroacetyl chloride or analogous reagents to install the acetamide side chain .
Q. Which analytical techniques are critical for structural validation of this compound?
Standard characterization methods include:
- Spectroscopy : IR to confirm functional groups (e.g., C=O, NH₂) and ¹H/¹³C NMR to resolve aromatic protons and heterocyclic substituents .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
- Elemental analysis to verify purity and stoichiometry .
Q. How is the anti-exudative or biological activity of this compound evaluated in preclinical studies?
- In vivo models : Carrageenan-induced paw edema in rodents, with activity compared to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Doses typically range from 10–50 mg/kg, administered intraperitoneally .
- Ex vivo assays : Measurement of inflammatory markers (e.g., prostaglandins, cytokines) in tissue homogenates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 1,2,4-oxadiazole ring formation?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, dioxane) to stabilize intermediates during cyclization .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate nitrile-hydroxylamine condensation .
- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions like over-oxidation .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-response reevaluation : Ensure consistent dosing regimens and administration routes .
- Metabolic stability analysis : Assess hepatic metabolism using microsomal assays to identify inactive metabolites that may skew results .
- Target engagement studies : Use radioligand binding assays to confirm affinity for the intended receptor (e.g., cannabinoid receptors for pyrazole derivatives) .
Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases using software such as AutoDock .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) of substituents (e.g., benzodioxolyl, methylsulfanyl) with anti-inflammatory activity .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Purification issues : The compound’s low solubility requires column chromatography or recrystallization from ethanol-DMF mixtures .
- Hazard mitigation : Replace POCl₃ with safer cyclizing agents (e.g., polymer-supported reagents) in pilot-scale reactions .
Methodological Considerations
Q. How is the compound’s stability assessed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Q. What analytical techniques quantify this compound in biological matrices?
Q. How can researchers validate target selectivity against off-pathway receptors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
